N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-4-phenoxybenzamide
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Overview
Description
WAY-641918 is a compound known for its role as a TAO kinase inhibitor . TAO kinases are a group of enzymes involved in various cellular processes, including cell division and stress response. Inhibiting these kinases can have significant implications for research and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-641918 involves multiple steps, typically starting with the preparation of intermediate compounds. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it generally involves organic synthesis techniques such as condensation reactions, cyclization, and purification steps like chromatography.
Industrial Production Methods
Industrial production of WAY-641918 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing purification processes to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
WAY-641918 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
WAY-641918 has several scientific research applications:
Chemistry: Used as a tool compound to study TAO kinase activity and inhibition.
Biology: Helps in understanding cellular processes regulated by TAO kinases.
Medicine: Potential therapeutic applications in diseases where TAO kinases are implicated, such as cancer.
Industry: Used in the development of new drugs targeting TAO kinases.
Mechanism of Action
WAY-641918 exerts its effects by inhibiting TAO kinases. These kinases are involved in various signaling pathways that regulate cell division, stress response, and apoptosis. By inhibiting these kinases, WAY-641918 can modulate these cellular processes, making it a valuable tool for research and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
WAY-600: Another TAO kinase inhibitor with a similar mechanism of action.
WAY-316606: Known for its role in inhibiting other kinases but with different specificity.
WAY-267464: A compound with similar structural features but targeting different pathways.
Uniqueness
WAY-641918 is unique due to its specific inhibition of TAO kinases, making it particularly valuable for studying these enzymes’ roles in cellular processes. Its specificity and potency distinguish it from other kinase inhibitors.
Properties
IUPAC Name |
N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]-4-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c28-24(27-23-12-6-8-18-7-4-5-11-22(18)23)17-26-25(29)19-13-15-21(16-14-19)30-20-9-2-1-3-10-20/h1-5,7,9-11,13-16,23H,6,8,12,17H2,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJAJWGXMOKLOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)CNC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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